[1-(4-Propoxyphenyl)ethyl]amine hydrochloride

Catalog No.
S700967
CAS No.
860701-75-3
M.F
C11H18ClNO
M. Wt
215.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1-(4-Propoxyphenyl)ethyl]amine hydrochloride

CAS Number

860701-75-3

Product Name

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride

IUPAC Name

1-(4-propoxyphenyl)ethanamine;hydrochloride

Molecular Formula

C11H18ClNO

Molecular Weight

215.72 g/mol

InChI

InChI=1S/C11H17NO.ClH/c1-3-8-13-11-6-4-10(5-7-11)9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H

InChI Key

VEZGTCXYKBXOJX-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(C)N.Cl

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)N.Cl

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride is an organic compound characterized by its amine functional group and a propoxy substituent on a phenyl ring. The compound's structure can be represented as follows:

C11H17ClN(Molecular Weight 202.72 g mol)\text{C}_11\text{H}_{17}\text{ClN}\quad (\text{Molecular Weight }202.72\text{ g mol})

This compound is notable for its potential pharmacological properties, particularly in the context of neuropharmacology and medicinal chemistry.

The chemical reactivity of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride primarily involves its amine group, which can participate in various reactions typical of amines, such as:

  • Alkylation Reactions: The amine can react with alkyl halides to form more complex amines.
  • Acylation Reactions: The amine can be acylated to form amides, which may alter its biological activity.
  • Hydrochloride Formation: The hydrochloride salt form enhances the solubility of the compound in water, making it more suitable for biological assays.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or to study its mechanisms of action.

The biological activity of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride is of significant interest. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Neurotransmitter Modulation: Compounds with phenyl and ethylamine structures are known to influence neurotransmitter systems, potentially acting as agonists or antagonists at specific receptors.
  • Antidepressant Effects: Some derivatives have been studied for their potential antidepressant properties, possibly through serotonin or norepinephrine reuptake inhibition.

Research into the specific biological activities of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride is ongoing, with studies focusing on its interaction with neurotransmitter receptors and its potential therapeutic applications.

Synthesis of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride can be achieved through several methods:

  • Reduction of Ketones: Starting from a ketone precursor, reduction can yield the desired amine. This method typically employs reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Alkylation of Aniline Derivatives: An aniline derivative can be alkylated using an appropriate alkyl halide (e.g., 4-propoxyphenethyl bromide) in the presence of a base to produce the target compound.
  • Direct Amine Formation: Using propoxyphenol and ethylamine in a condensation reaction followed by hydrolysis can also yield the desired product.

These synthetic routes provide flexibility in producing [1-(4-Propoxyphenyl)ethyl]amine hydrochloride for research and application purposes.

The applications of [1-(4-Propoxyphenyl)ethyl]amine hydrochloride extend into various fields:

  • Pharmaceutical Development: As a potential drug candidate, it is investigated for treating mood disorders or other neurological conditions.
  • Research Tool: It serves as a reference compound in pharmacological studies to understand receptor interactions and drug mechanisms.
  • Chemical Probes: It may be used in biochemical assays to explore enzyme activity or cellular pathways related to neurotransmission.

Interaction studies involving [1-(4-Propoxyphenyl)ethyl]amine hydrochloride are essential for understanding its pharmacodynamics:

  • Receptor Binding Studies: Investigating how this compound interacts with specific neurotransmitter receptors (e.g., serotonin receptors) provides insight into its mechanism of action.
  • Metabolic Studies: Understanding how this compound is metabolized in biological systems helps predict its pharmacokinetics and potential side effects.

These studies are fundamental for evaluating the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with [1-(4-Propoxyphenyl)ethyl]amine hydrochloride, each exhibiting unique properties:

Compound NameStructureNotable Activity
1-(4-Methoxyphenyl)ethylamineStructureAntidepressant properties
1-(4-Chlorophenyl)ethylamineStructureAntipsychotic effects
1-(Phenyl)ethylamineStructureNeurotransmitter modulation

Uniqueness

[1-(4-Propoxyphenyl)ethyl]amine hydrochloride stands out due to its propoxy substituent, which may enhance lipophilicity and receptor affinity compared to other similar compounds. This unique feature could influence its pharmacological profile and therapeutic efficacy.

Research continues to explore these compounds' structure-activity relationships, aiming to optimize their therapeutic applications while minimizing adverse effects.

Dates

Last modified: 08-15-2023

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